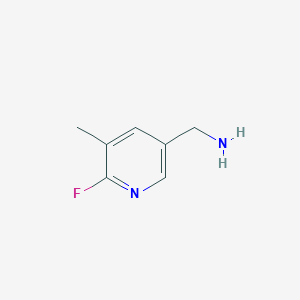

(6-Fluoro-5-methylpyridin-3-YL)methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Fluoro-5-methylpyridin-3-YL)methylamine, also known as FMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPM belongs to the class of pyridine-based compounds, which have been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Analogues for Receptor Antagonists : A study by Hirokawa et al. (2000) outlines the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of (6-Fluoro-5-methylpyridin-3-YL)methylamine. This compound is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Role in TGF-β Receptor Kinase Inhibitors : Krishnaiah et al. (2015) synthesized a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, which inhibit TGF-β type I receptor kinase and p38α MAP kinase. This highlights its potential role in targeted therapies (Krishnaiah, Jin, Sheen, & Kim, 2015).

Use in Highly Selective Hydrogenation : Tanaka et al. (1999) reported the synthesis of (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoide insecticides, by selectively hydrogenating 2-chloro-5-cyanopyridine. This process demonstrates the chemical versatility and applications in agricultural chemistry (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).

Biological and Pharmacological Applications

Pharmacokinetics and Anti-Fibrosis Potential : A study by Kim et al. (2008) on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is structurally related to this compound, shows potential in suppressing renal and hepatic fibrosis and anti-metastatic effects on breast cancer models (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).

MAO-B Imaging in Vivo : Harada et al. (2022) synthesized (S)-(2-Methylpyrid-5-yl)-6-[(3-[18F]fluoro-2-hydroxy)propoxy]quinoline, a compound related to this compound, for imaging monoamine oxidase-B (MAO-B) in vivo. This has implications in neurological research, particularly in studying reactive astrogliosis (Harada, Shimizu, Du, Ishikawa, Iwata, Kudo, Yanai, Okamura, & Furumoto, 2022).

Cognition Enhancer Drug Candidate Synthesis : The study by Pesti et al. (2000) involves the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a cognition enhancer drug candidate. This demonstrates the compound's role in developing therapeutics for cognitive disorders (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Novel Chemical Scaffolding : A study by Manojkumar et al. (2013) reports the synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, indicating the chemical scaffolding capabilities of derivatives of this compound. Such compounds can be essential in designing new molecular structures for various applications (Manojkumar, Sreenivasa, Nadigar, & Harikrishna, 2013).

Propiedades

IUPAC Name |

(6-fluoro-5-methylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMFOLKLXDSSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)

![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)

![7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472603.png)

![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)